3-Methyl-3-(trifluoromethyl)azetidine;hydrochloride
Description
3-Methyl-3-(trifluoromethyl)azetidine hydrochloride is a four-membered azetidine ring substituted with a methyl and trifluoromethyl group at the 3-position, with a hydrochloride counterion. This compound is of interest in medicinal chemistry due to the azetidine scaffold’s balance of rigidity and bioavailability, while the trifluoromethyl group enhances metabolic stability and lipophilicity . Its synthesis typically involves cyclization and deprotection steps, as seen in analogous azetidine derivatives .
Properties
IUPAC Name |
3-methyl-3-(trifluoromethyl)azetidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N.ClH/c1-4(2-9-3-4)5(6,7)8;/h9H,2-3H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDWSQFIDIJDIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2567498-60-4 | |
| Record name | 3-methyl-3-(trifluoromethyl)azetidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Curtius Rearrangement-Mediated Cyclization
The Curtius rearrangement has been employed as a pivotal step in constructing the β-lactam core. Haddad and Wakselman demonstrated a six-step synthesis starting from ethyl 3-methyl-3-trifluoromethyl-4-pentenoate (1):
- Ozonolysis and Reductive Workup : Ozonolysis of ester 1 in methanol yielded aldehyde 4, which underwent iodination in methanolic KOH to form ester 5 (68% yield).
- Deprotection and Cyclization : Hydrogenolysis of the benzyloxycarbonyl (Cbz) group in 5 using Pd/C produced amino ester 6, which was cyclized with methyl magnesium bromide to afford azetidinone 7 (51% yield).
Key Data :
| Step | Intermediate | Yield (%) | Conditions |
|---|---|---|---|
| Ozonolysis/Reduction | Aldehyde 4 | 68 | MeOH, I₂, KOH |
| Cyclization | Azetidinone 7 | 51 | MeMgBr, ether, 0°C to reflux |
The IR absorption at 1770 cm⁻¹ for azetidinone 7 confirmed a strained β-lactam ring, critical for subsequent functionalization.
Hydrogenolysis of N-Protected Intermediates
Patents by Nitta and Kanamori disclose a three-step process leveraging N-benzhydryl protection:
- Ring Closure : Reaction of benzhydrylamine with 1-bromo-3-chloropropane in butanol/water with K₂CO₃ at 95–105°C yielded N-benzhydrylazetidine.
- Hydrogenolytic Deprotection : Treatment with Pd/C under H₂ (40–80 psi) in methanol/HCl cleaved the benzhydryl group, forming the hydrochloride salt.
- Free Base Liberation : Neutralization with hot NaOH (80–110°C) released gaseous azetidine, condensed to the free base.
Optimized Conditions :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Curtius Rearrangement | High functional group tolerance | Multi-step, low overall yield (34.7%) | 51 |
| Hydrogenolysis | Scalable, avoids toxic reagents | Requires high-pressure H₂ equipment | 68 |
The hydrogenolysis route offers superior scalability but necessitates specialized infrastructure, whereas the Curtius pathway allows modular intermediate synthesis.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA/ACN gradient) confirmed >98% purity for the hydrochloride salt, with retention time = 6.7 min.
Applications in Medicinal Chemistry
The electron-withdrawing trifluoromethyl group enhances β-lactam reactivity toward serine proteases, making 3-methyl-3-(trifluoromethyl)azetidine hydrochloride a candidate for:
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-(trifluoromethyl)azetidine;hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions due to the presence of the trifluoromethyl group, which is an electron-withdrawing group.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols can be used.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate may be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted azetidines, while oxidation can produce oxidized derivatives of the compound .
Scientific Research Applications
3-Methyl-3-(trifluoromethyl)azetidine;hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Methyl-3-(trifluoromethyl)azetidine;hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound’s azetidine ring and trifluoromethyl group contribute to its reactivity and ability to interact with enzymes and receptors . The exact molecular targets and pathways are still under investigation, but its unique structure suggests potential for significant biological activity .
Comparison with Similar Compounds
Structural Features
Key structural analogs differ in substituents at the 3-position of the azetidine ring:
Key Observations :
Physicochemical Properties
- 3-Fluoro-3-methylazetidine HCl: Likely lower melting point (analogous to ANT-249: 141–144°C) due to reduced steric bulk .
Spectroscopic Data :
- IR : Trifluoromethyl groups show strong C-F stretches near 1175–1223 cm⁻¹, while carbonyl-containing derivatives (e.g., methyl esters) exhibit peaks at ~1729 cm⁻¹ .
- NMR : Azetidine protons typically resonate at δ 3.5–4.5 ppm (¹H), with CF₃ groups causing deshielding in ¹³C NMR (δ ~125 ppm for CF₃) .
Biological Activity
3-Methyl-3-(trifluoromethyl)azetidine;hydrochloride is a synthetic compound characterized by its unique azetidine ring structure, which includes both a trifluoromethyl and a methyl group. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology, due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C5H8F3N·HCl
- Molecular Weight : 175.58 g/mol
- CAS Number : 2567498-60-4
The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The azetidine ring structure allows for unique reactivity patterns, including:
- Nucleophilic Substitution : The trifluoromethyl group acts as an electron-withdrawing substituent, facilitating nucleophilic attack on the azetidine ring.
- Enzyme Interaction : The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects .
Antiproliferative Effects
Recent studies have demonstrated that azetidine derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally related to 3-Methyl-3-(trifluoromethyl)azetidine have shown potent inhibitory effects on the proliferation of MCF-7 breast cancer cells. Notably, some derivatives have been reported with IC50 values in the nanomolar range .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 3-Methyl-3-(trifluoromethyl)azetidine | MCF-7 | TBD |
| CA-4 (Control) | MCF-7 | 3.9 |
Tubulin Destabilization
The mechanism behind the antiproliferative activity is often linked to tubulin destabilization. Compounds that interact with tubulin can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Case Studies and Research Findings
- In Vitro Studies : A study examining various azetidine derivatives found that those with trifluoromethyl substitutions exhibited enhanced potency against cancer cell lines compared to their non-fluorinated counterparts. These findings suggest that the trifluoromethyl group significantly contributes to the biological activity of these compounds .
- Synthetic Applications : this compound has been utilized as a building block in synthesizing more complex molecules with potential therapeutic applications. Its unique structure allows for diverse modifications that can lead to new bioactive compounds.
Q & A
Q. What are the common synthetic routes for preparing 3-methyl-3-(trifluoromethyl)azetidine hydrochloride, and what critical reaction conditions must be optimized?
The synthesis typically involves multi-step reactions starting from benzylamine derivatives. Key steps include:
- Nucleophilic substitution : Reaction of 3-(trifluoromethyl)phenyl precursors with azetidine intermediates under basic conditions (e.g., NaOH) to form the azetidine ring .
- Salt formation : Conversion to the hydrochloride salt via HCl treatment in inert atmospheres to enhance stability . Critical conditions include temperature control (room temperature for salt formation), solvent selection (polar aprotic solvents for substitution), and purification via crystallization .
Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?
The trifluoromethyl group is strongly electron-withdrawing, which:
- Reduces electron density on the azetidine ring, increasing electrophilicity at the nitrogen atom .
- Enhances metabolic stability by resisting oxidative degradation, making the compound suitable for prolonged biological studies . Computational studies (e.g., DFT) are recommended to quantify electronic effects .
Q. What analytical techniques are recommended for characterizing purity and structural integrity?
- HPLC : Purity assessment (≥95% purity is typical for research-grade material) .
- NMR spectroscopy : Confirmation of azetidine ring integrity and substituent positioning (e.g., H NMR for methyl and trifluoromethyl groups) .
- Mass spectrometry : Verification of molecular weight (e.g., CHClFNO, MW 261.65 g/mol) .
Q. What are the solubility characteristics of the hydrochloride salt, and how do they impact biological assays?
The hydrochloride salt improves aqueous solubility, facilitating use in:
- In vitro assays : Dissolution in PBS or DMSO for cell-based studies .
- Pharmacokinetic studies : Enhanced bioavailability compared to freebase forms . Solubility should be empirically validated using UV-Vis spectroscopy or nephelometry .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
SAR strategies include:
- Substituent variation : Synthesizing analogs with trifluoromethyl groups at different phenyl positions (e.g., 2- vs. 3-substituted) to assess binding affinity changes .
- Ring modification : Replacing azetidine with pyrrolidine or piperidine to evaluate steric effects on target interactions .
- Bioisosteric replacement : Swapping trifluoromethyl with cyano or sulfonyl groups to modulate electronic properties .
Example SAR Table :
| Derivative | Substituent Position | IC (nM) | Target |
|---|---|---|---|
| 3-(2-CF-Ph) | 2-position | 120 | Enzyme X |
| 3-(3-CF-Ph) | 3-position | 85 | Enzyme X |
| Data from competitive binding assays |
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Standardized assay protocols : Ensure consistent conditions (e.g., pH, temperature) for enzymatic or receptor-binding assays .
- Metabolic stability testing : Use liver microsomes to identify metabolite interference in divergent results .
- Crystallographic analysis : Resolve target-binding ambiguities via X-ray co-crystallography .
Q. What mechanistic insights exist for this compound’s interaction with enzymes or receptors?
Proposed mechanisms include:
- Enzyme inhibition : Competitive binding at catalytic sites (e.g., hydrogen bonding with azetidine nitrogen) .
- Allosteric modulation : Trifluoromethyl-phenyl group induces conformational changes in G-protein-coupled receptors . Mechanistic studies should employ kinetic assays (e.g., Lineweaver-Burk plots) and mutagenesis to validate interaction sites .
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Catalyst screening : Use Pd/C or Ni catalysts for efficient cross-coupling in azetidine ring formation .
- Flow chemistry : Enhance scalability of multi-step syntheses with continuous reactors .
- DoE (Design of Experiments) : Systematically vary temperature, solvent, and stoichiometry to maximize yield (>80% target) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
